Cas no 75262-69-0 (17b-Carboxy-17-desoxy Dexamethasone)

17b-Carboxy-17-desoxy Dexamethasone 化学的及び物理的性質
名前と識別子
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- 17β-Carboxy-17-desoxy Dexamethasone
- (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
- 17Β-CARBOXY-17-DESOXY DEXAMETHASONE, WHITE SOLID
- A-Carboxy 17-Desoxymethasone
- A-Carboxy-17-desoxy Dexamethasone
- 17b-Carboxy-17-desoxy Dexamethasone
-
計算された属性
- せいみつぶんしりょう: 362.18900
じっけんとくせい
- ゆうかいてん: 294-296°C (dec.)
- PSA: 74.60000
- LogP: 3.30400
17b-Carboxy-17-desoxy Dexamethasone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-460863-10mg |
17β-Carboxy-17-desoxy Dexamethasone, |
75262-69-0 | 10mg |
¥2708.00 | 2023-09-05 | ||
TRC | C177925-50mg |
17b-Carboxy-17-desoxy Dexamethasone |
75262-69-0 | 50mg |
$ 413.00 | 2023-09-08 | ||
TRC | C177925-100mg |
17b-Carboxy-17-desoxy Dexamethasone |
75262-69-0 | 100mg |
$ 666.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-460863-10 mg |
17β-Carboxy-17-desoxy Dexamethasone, |
75262-69-0 | 10mg |
¥2,708.00 | 2023-07-11 | ||
TRC | C177925-10mg |
17b-Carboxy-17-desoxy Dexamethasone |
75262-69-0 | 10mg |
$ 164.00 | 2023-09-08 | ||
TRC | C177925-25mg |
17b-Carboxy-17-desoxy Dexamethasone |
75262-69-0 | 25mg |
$ 265.00 | 2023-09-08 | ||
A2B Chem LLC | AH52615-50mg |
17ß-Carboxy-17-desoxydexamethasone |
75262-69-0 | 50mg |
$516.00 | 2024-04-19 | ||
A2B Chem LLC | AH52615-10mg |
17ß-Carboxy-17-desoxydexamethasone |
75262-69-0 | 10mg |
$278.00 | 2024-04-19 | ||
A2B Chem LLC | AH52615-25mg |
17ß-Carboxy-17-desoxydexamethasone |
75262-69-0 | 25mg |
$374.00 | 2024-04-19 |
17b-Carboxy-17-desoxy Dexamethasone 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
17b-Carboxy-17-desoxy Dexamethasoneに関する追加情報
Introduction to 17β-Carboxy-17-desoxy Dexamethasone (CAS No. 75262-69-0) and Its Emerging Applications in Modern Medicine
17β-Carboxy-17-desoxy Dexamethasone, identified by the chemical compound code CAS No. 75262-69-0, represents a significant derivative of the well-known corticosteroid dexamethasone. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique structural modifications and promising therapeutic potential. The alteration of the hydroxyl group at the 17β position to a carboxyl group, coupled with the removal of the hydroxyl group at the 17α position, imparts distinct biochemical properties that differentiate it from its parent compound while retaining certain desirable pharmacological effects.
The molecular structure of 17β-Carboxy-17-desoxy Dexamethasone influences its interaction with biological targets, particularly glucocorticoid receptors (GRs). This interaction is pivotal in modulating inflammatory responses, immune function, and metabolic processes. The compound’s ability to selectively bind to GRs with high affinity has been a focal point in recent research, leading to investigations into its potential as an anti-inflammatory agent with improved efficacy and reduced side effects compared to conventional corticosteroids.
Recent studies have highlighted the compound’s role in addressing chronic inflammatory disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The modified structure of 17β-Carboxy-17-desoxy Dexamethasone allows for enhanced tissue selectivity, minimizing systemic side effects often associated with broad-spectrum corticosteroids. This property is particularly valuable in long-term therapeutic regimens where patient compliance and safety are critical.
In addition to its anti-inflammatory applications, 17β-Carboxy-17-desoxy Dexamethasone has shown promise in oncology research. Preclinical studies indicate that this derivative may exhibit antitumor effects by inhibiting pathways involved in cancer cell proliferation and angiogenesis. The compound’s ability to modulate immune checkpoints has opened new avenues for combination therapies with immunotherapeutic agents, potentially synergizing their effects in cancer treatment.
The synthesis of 17β-Carboxy-17-desoxy Dexamethasone involves sophisticated organic chemistry techniques, including selective oxidation and reduction reactions. Advanced synthetic methodologies have enabled higher yields and purities, facilitating its use in both preclinical and clinical research. The development of scalable production processes is essential for translating laboratory findings into viable therapeutic options for patients worldwide.
Emerging evidence also suggests that 17β-Carboxy-17-desoxy Dexamethasone may play a role in neuroprotection. Studies have indicated its potential in mitigating neuroinflammatory responses associated with conditions such as Alzheimer’s disease and multiple sclerosis. The compound’s ability to cross the blood-brain barrier efficiently makes it an attractive candidate for central nervous system disorders, where targeted delivery remains a challenge.
The pharmacokinetic profile of 17β-Carboxy-17-desoxy Dexamethasone has been extensively studied to optimize its therapeutic window. Unlike dexamethasone, which exhibits a relatively short half-life, this derivative demonstrates prolonged bioavailability due to its altered metabolic clearance pathways. This extended duration of action could reduce the frequency of dosing, improving patient convenience and adherence.
Regulatory considerations are crucial for advancing 17β-Carboxy-17-desoxy Dexamethasone into clinical practice. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are necessary to ensure safety and efficacy before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are vital for expediting regulatory approvals and bringing this promising compound to market.
The future directions of research on 17β-Carboxy-17-desoxy Dexamethasone include exploring novel delivery systems such as nanoparticles or liposomes to enhance targeted therapy. These advancements could further improve drug solubility, bioavailability, and reduce local irritation at injection sites. Additionally, investigating combination regimens with other therapeutic agents may unlock synergistic benefits that could revolutionize treatment strategies for multiple diseases.
In conclusion, 17β-Carboxy-17-desoxy Dexamethasone (CAS No. 75262-69-0) stands as a testament to the ongoing innovation in steroid chemistry and its applications in modern medicine. Its unique structural features offer distinct advantages over conventional corticosteroids, paving the way for more effective and safer treatments across various medical disciplines. As research continues to uncover new therapeutic potentials, this compound promises to play a pivotal role in addressing some of today’s most challenging health conditions.
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